Hydrogen-Bond Donor Count Reduction via N-Methylation vs. Demethylated Analog (CAS 1218471-54-5)
The target compound bears a tertiary amide (N-CH₃, N-oxan-4-yl), reducing the hydrogen-bond donor (HBD) count to 1, compared with HBD = 2 for the secondary amide analog N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1218471-54-5) [1]. N-Methylation of the amide nitrogen eliminates one H-bond donor while preserving all three H-bond acceptors, a modification that shifts LogD (pH 7.4) from an estimated ≤ –0.5 (secondary amide) to +0.24 (tertiary amide), representing a >0.7 log unit increase in lipophilicity at physiological pH [1].
| Evidence Dimension | Hydrogen-bond donor count and calculated LogD (pH 7.4) |
|---|---|
| Target Compound Data | HBD = 1; LogD (pH 7.4) = 0.24; HBA = 3; PSA = 41.57 Ų [1] |
| Comparator Or Baseline | CAS 1218471-54-5 (des-methyl analog): HBD = 2; HBA = 3; MW = 260.33; C₁₅H₂₀N₂O₂; LogD (pH 7.4) estimated ≤ –0.5 based on addition of one H-bond donor to the same scaffold [1] |
| Quantified Difference | ΔHBD = –1; ΔLogD (pH 7.4) ≈ +0.7 to +1.0 log units (more lipophilic); ΔMW = +50.49 Da (HCl salt basis) [1] |
| Conditions | Theoretical calculated properties (ChemBase JChem engine); LogD at pH 7.4 [1] |
Why This Matters
A reduction of one H-bond donor while maintaining acceptor count is a well-validated strategy to improve passive membrane permeability and oral bioavailability; this differentiation makes CAS 1423024-04-7 the preferred choice over the des-methyl analog when the experimental objective requires enhanced cellular penetration or blood-brain barrier access.
- [1] ChemBase. Compound Record: N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride, ChemBase ID 243136. Properties: LogP 0.863, LogD (pH 7.4) 0.243, HBA 3, HBD 1, PSA 41.57 Ų. View Source
